molecular formula C7HF4N3O B116729 4-Azido-2,3,5,6-tetrafluorobenzaldehyde CAS No. 120384-18-1

4-Azido-2,3,5,6-tetrafluorobenzaldehyde

Cat. No.: B116729
CAS No.: 120384-18-1
M. Wt: 219.1 g/mol
InChI Key: FYZZJXVVOINZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a unique compound characterized by the presence of an azido group and four fluorine atoms attached to a benzaldehyde core. This combination of functional groups makes it a valuable reagent in organic synthesis and materials science. The compound is known for its high reactivity, particularly in click chemistry and photochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where sodium azide reacts with 2,3,5,6-tetrafluorobenzaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 4-Azido-2,3,5,6-tetrafluorobenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-2,3,5,6-tetrafluorobenzaldehyde is unique due to the combination of the azido group and the tetrafluorobenzaldehyde core. This combination provides a high degree of reactivity and versatility in various chemical reactions, particularly in click chemistry and photochemical applications .

Properties

IUPAC Name

4-azido-2,3,5,6-tetrafluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZZJXVVOINZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Reactant of Route 3
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Reactant of Route 4
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Reactant of Route 5
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Reactant of Route 6
4-Azido-2,3,5,6-tetrafluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.